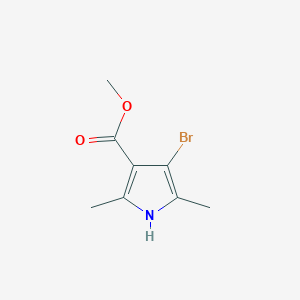

methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-4-6(8(11)12-3)7(9)5(2)10-4/h10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBDYFSMZPRVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384005 | |

| Record name | methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120935-94-6 | |

| Record name | methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrroles are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1] This guide provides an in-depth, scientifically grounded methodology for the synthesis of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate, a versatile building block for drug discovery and development.[2][3] We will explore a robust two-step synthetic pathway, beginning with the construction of the pyrrole core via the Knorr pyrrole synthesis, followed by a highly regioselective bromination. This document emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high yield. Detailed experimental protocols, characterization data, and safety considerations are presented to equip researchers with a self-validating system for producing this key intermediate.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged structure in chemical biology and drug development. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component of numerous natural products and synthetic drugs, including antibiotics, anti-inflammatory agents, and anti-cancer therapies.[1] The specific substitution pattern of this compound offers multiple points for chemical diversification. The bromine atom at the C4 position is particularly valuable, serving as a chemical handle for cross-coupling reactions to introduce further complexity, while the ester and methyl groups modulate the molecule's steric and electronic profile.

Strategic Approach: A Two-Step Synthesis

A logical and efficient retrosynthetic analysis of the target molecule points to a two-step approach:

-

Formation of the Pyrrole Core : Synthesis of the precursor, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

-

Regioselective Halogenation : Introduction of a bromine atom at the C4 position of the pre-formed pyrrole ring.

This strategy allows for the controlled construction of the core followed by a precise functionalization, minimizing the formation of unwanted isomers and side products.

Caption: Retrosynthetic analysis of the target compound.

Step 1: Synthesis of the Pyrrole Precursor via Knorr Synthesis

The Knorr pyrrole synthesis is a classic and highly reliable method for preparing substituted pyrroles.[4] It involves the condensation of an α-amino-ketone with a β-ketoester.[4][5] The power of this method lies in its ability to control the substituent pattern on the final pyrrole ring based on the choice of starting materials.

Mechanistic Insights

Because α-aminoketones are prone to self-condensation, they are typically generated in situ. A common approach is the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[4] The mechanism proceeds as follows:

-

Reduction : The oxime is reduced to the corresponding α-amino-β-ketoester.

-

Condensation : The newly formed amine condenses with a second molecule of the β-ketoester to form an enamine intermediate.[4]

-

Cyclization & Dehydration : The enamine undergoes intramolecular cyclization, followed by the elimination of a water molecule to yield the aromatic pyrrole ring.[4]

Caption: Key stages of the Knorr pyrrole synthesis.

Experimental Protocol: Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

This protocol is adapted from established Knorr synthesis procedures.

Materials:

-

Methyl acetoacetate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Zinc dust

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Oxime: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve methyl acetoacetate (2.0 eq) in glacial acetic acid. Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, ensuring the internal temperature does not exceed 10°C. Stir for an additional 30 minutes at this temperature.

-

Reduction and Condensation: To the cooled solution, add a second portion of methyl acetoacetate (2.2 eq). Then, add zinc dust (2.5 eq) portion-wise, maintaining a vigorous stir. The reaction is exothermic; use the ice bath to keep the temperature below 40°C.[4]

-

After the zinc addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 80-90°C for 1 hour.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it over ice water. A precipitate should form.

-

Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a methanol/water mixture to yield methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate as a crystalline solid.

Step 2: Regioselective Bromination of the Pyrrole Core

The Challenge of Pyrrole Bromination

The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. This high reactivity can be a double-edged sword; while it facilitates reactions, it also makes pyrroles prone to polybromination, even with a single equivalent of a strong brominating agent like molecular bromine (Br₂).[6] To achieve selective monobromination, especially at a specific position, careful selection of the brominating agent and reaction conditions is paramount.

Strategic Bromination at the C4 Position

The precursor, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, has the C2 and C5 positions blocked by methyl groups. The remaining open positions are C3 (occupied by the ester) and C4. The methyl carboxylate group at C3 is an electron-withdrawing group, which deactivates the adjacent C4 position to some extent, but the overall electron-rich nature of the pyrrole ring still directs electrophilic attack.

For selective monobromination, a mild brominating agent is required. N-Bromosuccinimide (NBS) is an excellent choice as it provides a low concentration of electrophilic bromine, minimizing over-reaction.[6] The reaction is typically performed in a non-polar solvent like tetrahydrofuran (THF) or carbon tetrachloride (CCl₄) at a low temperature to further control the reactivity.

Caption: Mechanism of NBS bromination on the pyrrole ring.

Experimental Protocol: this compound

Materials:

-

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the pyrrole precursor (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Addition of NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the solution is well-stirred. The reaction is light-sensitive, so it is advisable to wrap the flask in aluminum foil.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Work-up: Remove the THF under reduced pressure. Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Product Characterization

The identity and purity of the final compound should be confirmed through standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.07 g/mol |

| Appearance | Off-white to light brown solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (s, 1H, NH), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O), 128 (C), 125 (C), 115 (C), 95 (C-Br), 51 (OCH₃), 14 (CH₃), 12 (CH₃) |

| Mass Spectrometry (ESI+) | m/z: 231.99, 233.99 [M+H]⁺ (Characteristic bromine isotope pattern) |

| Yield | Typically 75-85% (after purification) |

Note: Exact NMR chemical shifts may vary slightly depending on the solvent and concentration.

Safety, Handling, and Waste Disposal

-

Reagents: N-Bromosuccinimide is a lachrymator and corrosive; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Glacial acetic acid is corrosive.

-

Solvents: Organic solvents like THF, diethyl ether, and DCM are flammable and volatile. Avoid open flames and ensure proper ventilation.

-

Waste Disposal: All organic and halogenated waste must be disposed of in appropriately labeled waste containers according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

Conclusion

The synthesis of this compound can be reliably achieved through a strategic two-step process. The Knorr pyrrole synthesis provides efficient access to the substituted pyrrole core, while subsequent regioselective bromination with N-Bromosuccinimide yields the desired halogenated product in high purity. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can effectively produce this valuable intermediate, paving the way for the development of novel therapeutics and complex molecular architectures.

References

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,5-Dibromo-3-(1-methylethoxy)-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (n.d.). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

-

PubMed. (n.d.). Tribromopyrrole, brominated acids, and other disinfection byproducts produced by disinfection of drinking water rich in bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from [Link]

-

PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

ACS Publications. (2022). Calix[4]pyrrole-Based Azo-Bridged Porous Organic Polymer for Bromine Capture. Journal of the American Chemical Society. Retrieved from [Link]

-

SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

ACS Publications. (n.d.). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

-

Karaganda Buketov University. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of crude pyrroles.

Sources

- 1. scispace.com [scispace.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. mbbcollege.in [mbbcollege.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS number

An In-Depth Technical Guide to Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 120935-94-6) for Advanced Chemical Synthesis

Introduction

This compound, identified by the CAS Number 120935-94-6, is a polysubstituted pyrrole derivative that serves as a highly versatile and valuable building block in modern organic and medicinal chemistry.[1][2] The pyrrole ring is a privileged scaffold, a core structural motif found in a vast array of natural products and synthetic compounds with significant biological activity, including antibiotics, anti-inflammatory agents, and anti-cancer drugs.[3][4][5] This guide offers a senior application scientist's perspective on the synthesis, reactivity, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage its full potential.

Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, reactivity, and analytical identification.

Key Physicochemical Properties

The quantitative data for this compound is summarized below. Proper storage in a dry, refrigerated environment (2-8°C) is crucial to maintain its stability and purity.[1]

| Property | Value | Source |

| CAS Number | 120935-94-6 | [1][2] |

| Molecular Formula | C₈H₁₀BrNO₂ | [1] |

| Molecular Weight | 232.07 g/mol | [1] |

| Appearance | Powder or crystals | N/A |

| Storage Temperature | 2-8°C (Sealed, Dry) | [1] |

| SMILES | O=C(C1=C(C)NC(C)=C1Br)OC | [1] |

Spectroscopic Signature: The Scientist's Fingerprint

While specific spectra for this exact compound are proprietary to chemical suppliers, a competent chemist can predict its characteristic spectroscopic features based on its structure. This predictive analysis is fundamental for reaction monitoring and product verification.

-

¹H NMR (Proton NMR): The spectrum would reveal distinct signals corresponding to the different proton environments. We would expect a singlet for the N-H proton (typically broad and downfield), two sharp singlets for the two non-equivalent methyl groups (C2-CH₃ and C5-CH₃), and a singlet for the methyl ester protons (-OCH₃). The chemical shifts of the ring methyl groups would be influenced by the adjacent electron-withdrawing ester and the bromine atom.

-

¹³C NMR (Carbon NMR): The carbon spectrum would show eight distinct signals, corresponding to each carbon atom in the molecule. Key signals would include those for the two ring methyl carbons, the ester methyl carbon, the four pyrrole ring carbons (two quaternary, two methyl-substituted), and the carbonyl carbon of the ester group, which would be the most downfield signal.

-

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A sharp, strong peak around 1680-1720 cm⁻¹ would indicate the C=O stretch of the conjugated ester. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the pyrrole ring. C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which would result in two peaks of almost equal intensity at m/z 231 and 233.

The Chemistry of a Privileged Scaffold: Synthesis and Reactivity

The true value of this compound lies in its synthetic accessibility and the strategic placement of functional groups that allow for diverse chemical transformations.

Synthesis Pathway: The Knorr Pyrrole Synthesis

The construction of the 2,5-dimethylpyrrole core is efficiently achieved via the Knorr pyrrole synthesis or its variations. This classic condensation reaction provides a reliable and scalable method. The following protocol describes the synthesis of the ethyl ester analogue, which follows the same principles for the methyl ester.[6]

Core Principle: The synthesis involves the condensation of an α-amino-ketone with a β-ketoester. In this case, the reaction proceeds via the condensation of 2-bromopropanal with ethyl acetoacetate (or methyl acetoacetate for the target compound) in the presence of ammonia.[6]

Detailed Experimental Protocol:

-

Preparation of 2-bromopropanal: Propionaldehyde is reacted with bromine in a suitable non-protic solvent (e.g., dichloromethane) at a controlled temperature between 0-50°C. This electrophilic alpha-bromination yields the key intermediate, 2-bromopropanal.[6] Causality Insight: The use of a non-protic solvent prevents unwanted side reactions of bromine with the solvent.

-

Ring-Closure Reaction: In a separate reaction vessel, methyl acetoacetate is dissolved in a solvent. The solution is cooled to 0-10°C.

-

Condensation: The freshly prepared 2-bromopropanal and aqueous ammonia are added dropwise to the methyl acetoacetate solution, maintaining the temperature between 0-50°C.[6] Causality Insight: Ammonia serves as both the nitrogen source for the pyrrole ring and as a base to facilitate the condensation steps. Temperature control is critical to manage the exothermicity of the reaction and prevent side-product formation.

-

Reaction Completion: The mixture is stirred for 10-14 hours at a controlled temperature (0-50°C) to ensure the reaction goes to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by crystallization or column chromatography, to yield the final product.

Caption: Knorr synthesis workflow for the target pyrrole.

Key Reaction Modalities: The Chemist's Toolkit

The synthetic power of this molecule comes from its three key reactive sites: the C4-bromo position, the C3-ester, and the N1-H position.

Caption: Key reactive sites and their transformations.

-

Palladium-Catalyzed Cross-Coupling at C4: The bromine atom is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions. This is arguably its most powerful feature, allowing for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups.

-

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) introduces an aryl or vinyl group, a cornerstone of modern drug synthesis.

-

Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) installs an alkynyl functional group, useful for creating rigid linkers or as a precursor for other functional groups.

-

Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) forms a new carbon-nitrogen bond, directly attaching amino groups to the pyrrole core.

-

-

Ester Group Manipulation at C3: The methyl ester is a versatile handle for extending the molecular framework.

-

Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) readily converts the ester to the corresponding carboxylic acid.

-

Amide Bond Formation: The resulting carboxylic acid is a key intermediate for forming amide bonds by coupling it with various amines using standard peptide coupling reagents (e.g., HATU, EDC). This is a critical strategy in drug discovery for linking molecular fragments.

-

-

N-H Functionalization: The pyrrole nitrogen is moderately acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with electrophiles to install substituents on the nitrogen atom, which can be crucial for modulating a compound's pharmacokinetic properties (ADME).

Applications in Drug Discovery

The structural motifs present in this compound are prevalent in many classes of therapeutic agents, particularly kinase inhibitors. Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor effects.[7][8][9]

Role as a Core Intermediate in Kinase Inhibitor Synthesis

Many FDA-approved kinase inhibitors, such as Sunitinib, feature a substituted pyrrole or a related indolinone core.[10] The 2,5-dimethylpyrrole moiety is a common feature that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases. Our target compound is an ideal starting material for the rapid synthesis of libraries of potential kinase inhibitors.

Case Study: Hypothetical Workflow for a Kinase Inhibitor Analog

To illustrate its utility, let's outline a hypothetical, yet chemically sound, workflow to synthesize a simplified kinase inhibitor analog starting from our compound. This workflow leverages two of the key reaction modalities discussed: a Suzuki coupling and an amide bond formation.

Caption: Synthetic workflow from building block to a final analog.

Workflow Protocol Explained:

-

Step 1 (Suzuki Coupling): this compound is reacted with a selected aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This step replaces the bromine atom with the aryl group, forming a new carbon-carbon bond. Trustworthiness: This is a robust and high-yielding reaction, widely used in pharmaceutical manufacturing.

-

Step 2 (Saponification): The resulting 4-aryl pyrrole ester is treated with a base like lithium hydroxide (LiOH) in a solvent mixture such as THF/water to hydrolyze the methyl ester to the carboxylic acid. Trustworthiness: This is a standard and clean transformation with straightforward purification.

-

Step 3 (Amide Coupling): The carboxylic acid intermediate is then coupled with a desired amine using a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). This forms the final amide product. Trustworthiness: Modern coupling reagents provide high yields and minimize racemization, ensuring product integrity.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is an irritant and requires careful handling.

-

Hazard Identification: The compound is associated with the following GHS hazard statements:

-

Recommended Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.

-

Avoid breathing dust. The precautionary statement P261 is key.[1]

-

In case of eye contact, follow protocol P305+P351+P338: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, away from oxidizing agents.[1]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined reactive sites, coupled with a robust synthetic pathway, provide chemists with a reliable and versatile platform for constructing complex molecules. For professionals in drug discovery and materials science, mastering the chemistry of this building block opens a direct route to novel compounds with significant therapeutic and technological potential. Its logical design and predictable reactivity make it an indispensable component in the modern chemist's toolkit.

References

-

PubChem. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594. [Link]

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

-

JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

PubMed. Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. [Link]

-

Wikipedia. Partial lysergamide. [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

ResearchGate. (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]

-

National Institutes of Health. Bioactive pyrrole-based compounds with target selectivity. [Link]

-

National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

Royal Society of Chemistry. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

- DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. Unpublished manuscript.

- Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Unpublished manuscript.

-

Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

-

ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

Sources

- 1. 120935-94-6|this compound|BLD Pharm [bldpharm.com]

- 2. 120935-94-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. alliedacademies.org [alliedacademies.org]

- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scitechnol.com [scitechnol.com]

- 10. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate: A Versatile Scaffold for Drug Discovery

Introduction: The Strategic Importance of the Polysubstituted Pyrrole Core

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for creating molecules that can interact with a wide range of biological targets. Within this class, polysubstituted pyrroles offer chemists the ability to fine-tune steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This technical guide focuses on a particularly valuable, yet underexplored, derivative: methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 120935-94-6). The strategic placement of its substituents—two methyl groups, a methyl ester, and a bromine atom—creates a molecule primed for diverse chemical transformations. The methyl groups at the 2- and 5-positions provide steric bulk and lipophilicity, while the methyl ester at the 3-position acts as a key synthetic handle and potential hydrogen bond acceptor. Critically, the bromine atom at the 4-position serves as a versatile linchpin for introducing further molecular complexity through modern cross-coupling reactions. This guide will provide an in-depth analysis of its properties, a robust protocol for its synthesis, and a forward-looking perspective on its application in drug development. This compound is a known intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1][2]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory setting, dictating everything from storage and handling to reaction setup and purification.

Structural and General Data

The core structure is a five-membered aromatic pyrrole ring. The substitution pattern is critical to its chemical identity and reactivity.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 120935-94-6 | [3] |

| Molecular Formula | C₈H₁₀BrNO₂ | [3] |

| Molecular Weight | 232.07 g/mol | [3] |

| SMILES | O=C(C1=C(C)NC(C)=C1Br)OC | [3] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | Est. 101-105 °C (based on isomer) | [5] |

| Solubility | Soluble in most organic solvents | N/A |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Note: The melting point is an estimation based on the closely related isomer, methyl 4-bromo-1H-pyrrole-2-carboxylate.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

-

NH Proton: A broad singlet is expected around δ 8.0-9.0 ppm. The chemical shift can be sensitive to solvent and concentration.

-

Ester Methyl Protons (-OCH₃): A sharp singlet integrating to 3H is predicted around δ 3.7-3.9 ppm.

-

C2-Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.2-2.4 ppm.

-

C5-Methyl Protons (-CH₃): A singlet integrating to 3H, also expected around δ 2.2-2.4 ppm. These two methyl signals may be resolved or overlap depending on the spectrometer's resolution.

¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of all eight carbon atoms in distinct chemical environments.

-

Carbonyl Carbon (C=O): Expected in the downfield region, around δ 160-165 ppm.

-

Pyrrole Ring Carbons:

-

C2 & C5 (Methyl-substituted): Predicted around δ 125-135 ppm.

-

C3 (Ester-substituted): Expected around δ 115-120 ppm.

-

C4 (Bromo-substituted): The C-Br bond will cause a significant upfield shift for this carbon, predicted to be around δ 95-105 ppm.

-

-

Ester Methyl Carbon (-OCH₃): A signal around δ 50-55 ppm.

-

Ring Methyl Carbons (-CH₃): Signals for the two methyl carbons are expected in the aliphatic region, around δ 10-15 ppm.

Mass Spectrometry

Mass spectrometry is definitive for confirming molecular weight and isotopic patterns.

-

Molecular Ion (M⁺): A characteristic doublet of peaks will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Expect to see peaks at m/z = 231 and m/z = 233 in approximately equal intensity.

-

Key Fragmentation: A likely fragmentation pathway is the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 200/202. Another common fragmentation is the loss of the entire ester group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrations for the functional groups present.

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹, typically 2850-2960 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1550-1600 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹.

Synthesis and Purification Protocol

The synthesis of this molecule can be logically approached via a modified Hantzsch pyrrole synthesis, followed by selective bromination. This method is robust, uses readily available starting materials, and is amenable to scale-up.[6][7][8]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl acetoacetate (11.6 g, 0.1 mol) and glacial acetic acid (50 mL).

-

Addition of Amine: While stirring, slowly add aqueous ammonia (28%, ~15 mL). The mixture will warm up.

-

Addition of Haloketone: Once the initial exotherm subsides, add 3-chloro-2-butanone (10.6 g, 0.1 mol) dropwise over 20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction to cool to room temperature. Pour the mixture into 200 mL of ice-cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude product under vacuum. The resulting solid is methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, which can be used in the next step without further purification if TLC shows high purity.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve the crude product from Step 1 (15.5 g, ~0.1 mol) in dichloromethane (DCM, 100 mL). Cool the solution to 0°C in an ice bath.

-

Bromination: In a separate flask, dissolve N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) in DCM (50 mL). Add this NBS solution dropwise to the cooled pyrrole solution over 30 minutes, maintaining the temperature at 0°C.

-

Causality Insight: The pyrrole ring is highly activated towards electrophilic substitution. The 3- and 4-positions are electronically favored. With the 3-position blocked by the ester, bromination occurs selectively at the 4-position. Performing the reaction at 0°C and in the dark minimizes side reactions and the formation of poly-brominated species.

-

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Separate the organic layer.

-

Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a solid. Recrystallize from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure this compound as a crystalline solid.

Chemical Reactivity and Derivatization Potential

The true value of this molecule lies in its potential for derivatization, primarily leveraging the C-Br bond. This position is ideal for introducing new aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the C4 position of the pyrrole and various boronic acids or esters.[1][9] This allows for the introduction of a vast array of (hetero)aryl substituents.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Expert Insight: A known challenge with Suzuki couplings on N-H pyrroles is competitive dehalogenation.[10] To ensure the integrity of the reaction and maximize yield, protection of the pyrrole nitrogen (e.g., as a Boc or SEM derivative) prior to coupling is highly recommended. The protecting group can then be removed under standard conditions post-coupling.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C4 position.[2][11][12] This is a key transformation for synthesizing compounds with aniline-like or related structures, which are common motifs in kinase inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. 120935-94-6|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

13C NMR data for methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Role of Spectroscopic Prediction in Modern Chemistry

Molecular Structure and Carbon Environment Analysis

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify unique carbon environments. The presence of symmetry can reduce the number of distinct signals observed in a ¹³C NMR spectrum.[1][2]

The structure of this compound lacks any rotational or planar symmetry. Consequently, all eight carbon atoms in the molecule are chemically non-equivalent and are expected to produce eight distinct signals in the ¹³C NMR spectrum.

To facilitate our analysis, the carbon atoms are systematically numbered as shown in the diagram below.

Figure 1: Molecular structure and carbon numbering scheme for this compound.

Predicted ¹³C NMR Spectral Data

The chemical shift of a given carbon nucleus is profoundly influenced by its local electronic environment. Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all contribute to the final observed value.[3] The following table outlines the predicted ¹³C NMR chemical shifts for our target molecule, based on additive substituent effects derived from analogous substituted pyrroles and general chemical shift principles.[4][5]

| Carbon Atom | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale and Justification |

| C2 | Quaternary (sp²) | 135 - 142 | Attached to a methyl group and the electron-withdrawing ester group. The α-effect of the methyl group and conjugation with the ester will deshield this carbon significantly. |

| C3 | Quaternary (sp²) | 112 - 118 | Directly attached to the electron-withdrawing methoxycarbonyl group, which deshields it. However, it is β to the bromine and α to two other carbons, leading to a complex interplay of effects. |

| C4 | Quaternary (sp²) | 95 - 102 | Directly bonded to the electronegative bromine atom. This "heavy atom effect" causes a significant upfield shift, which is counterintuitive but well-documented for brominated carbons.[6] |

| C5 | Quaternary (sp²) | 128 - 135 | Attached to a methyl group and adjacent to the nitrogen. Its chemical shift will be influenced by the α-effect of the methyl group and its position in the heteroaromatic ring. |

| C6 (2-CH₃) | Methyl (sp³) | 12 - 16 | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon of a heteroaromatic ring. |

| C7 (5-CH₃) | Methyl (sp³) | 10 - 14 | Similar to C6, this methyl group is attached to an sp² carbon of the pyrrole ring. Its slightly different electronic environment may result in a small shift difference compared to C6. |

| C8 (C=O) | Carbonyl (sp²) | 162 - 168 | This is the characteristic range for an ester carbonyl carbon.[7][8] The conjugation with the pyrrole ring may shift it slightly compared to a simple alkyl ester. |

| C9 (-OCH₃) | Methoxy (sp³) | 50 - 55 | A typical chemical shift for a methoxy carbon of an ester group.[9] |

In-Depth Spectral Interpretation and Causality

Pyrrole Ring Carbons (C2, C3, C4, C5)

The chemical shifts of the pyrrole ring carbons are governed by the electronic effects of the four substituents.

-

C4 (95 - 102 ppm): The most upfield of the ring carbons is predicted to be C4. This is a direct consequence of the ipso-substituent effect of the bromine atom. While bromine is electronegative, heavier halogens induce a shielding effect on the directly attached carbon, shifting the signal to a lower ppm value.[6] This is a crucial diagnostic peak.

-

C3 (112 - 118 ppm): This carbon is directly attached to the electron-withdrawing methoxycarbonyl group. The deshielding effect of this group is expected to shift C3 downfield relative to an unsubstituted position.

-

C5 (128 - 135 ppm): The chemical shift of C5 is primarily influenced by the attached methyl group and its proximity to the nitrogen atom. It is expected to be in the typical range for a substituted aromatic carbon.[10]

-

C2 (135 - 142 ppm): C2 is predicted to be the most downfield of the ring carbons. It is influenced by both an adjacent methyl group and the strongly electron-withdrawing ester group at the C3 position. The combined deshielding effects of these groups result in a significant downfield shift.

Substituent Carbons (C6, C7, C8, C9)

The signals for the substituent carbons are generally easier to assign.

-

C6 & C7 (10 - 16 ppm): The two methyl carbons will appear in the high-field region of the spectrum, typical for sp³-hybridized carbons.[11] While they are in slightly different environments, their chemical shifts are expected to be very close, and definitive assignment may require 2D NMR techniques.

-

C9 (50 - 55 ppm): The methoxy carbon of the ester group is readily identified by its characteristic chemical shift in this region.[8]

-

C8 (162 - 168 ppm): The ester carbonyl carbon will be the most downfield signal in the entire spectrum, appearing in a distinct region with no other peaks.[7][12] This signal is often of lower intensity due to the lack of directly attached protons (no Nuclear Overhauser Effect enhancement) and a long relaxation time.[13]

Experimental Protocol for ¹³C NMR Data Acquisition

This section details a self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of the title compound.

Sample Preparation

-

Massing: Accurately weigh approximately 15-25 mg of dry, pure this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single-carbon signal at ~77.16 ppm, which can serve as a secondary internal reference. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.[14]

-

Dissolution: Transfer the solid sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Referencing: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as the primary internal reference standard (δ = 0.00 ppm).[3]

-

Homogenization: Securely cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous. Visually inspect for any undissolved particulate matter.

Instrument and Experiment Parameters

The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30 pulse program).

-

Frequency: Observe ¹³C at its resonance frequency (e.g., ~100 MHz on a 400 MHz instrument).

-

Spectral Width: ~240 ppm (from -10 to 230 ppm) to ensure all signals, especially the carbonyl carbon, are captured.

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. For quantitative analysis or to improve the signal of quaternary carbons, this delay may be increased to 5-10 seconds.[15]

-

Pulse Width: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shift of all significant peaks.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 5. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. ias.ac.in [ias.ac.in]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

synthesis and characterization of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate

Introduction: The Significance of Functionalized Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. Molecules like atorvastatin (Lipitor), the anti-inflammatory drug tolmetin, and a host of natural products owe their bioactivity to the pyrrole ring.[2][3] Consequently, the development of efficient and reliable synthetic routes to access diversely functionalized pyrroles is of paramount importance for drug discovery and development.

This guide provides a comprehensive technical overview of the synthesis and characterization of This compound (CAS No. 120935-94-6), a valuable and versatile building block. The strategic placement of methyl, carboxylate, and bromo substituents offers multiple vectors for further chemical modification, making it an ideal starting point for the synthesis of more complex target molecules. We will delve into a field-proven two-step synthetic sequence, beginning with the construction of the core pyrrole ring, followed by a regioselective bromination. Each step is accompanied by a mechanistic rationale, a detailed experimental protocol, and a robust characterization plan to ensure the identity and purity of the final compound.

Part I: A Strategic Approach to Synthesis

The construction of the target molecule is best approached in two distinct stages: first, the formation of the trisubstituted pyrrole core, and second, the selective introduction of a bromine atom at the C4 position.

Step 1: Construction of the Pyrrole Core via Hantzsch Synthesis

The Hantzsch pyrrole synthesis is a classic and highly effective method for preparing substituted pyrroles.[2][4][5][6] It involves the condensation of an α-halo ketone, a β-ketoester, and ammonia (or a primary amine).[6] This convergent approach is ideal for our target as it allows for the direct installation of the required substituents at the C2, C3, and C5 positions in a single, efficient step.

Causality of Experimental Design: The choice of the Hantzsch synthesis is predicated on the commercial availability of the starting materials: 3-chloro-2-butanone (the α-halo ketone), methyl acetoacetate (the β-ketoester), and an ammonia source. This pathway provides a direct and high-yielding route to the key intermediate, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, avoiding complex protecting group strategies.

Sources

Technical Guide: Synthesis and Pharmacophore Optimization of Substituted Pyrrole Carboxylates

Executive Summary

Substituted pyrrole carboxylates represent a "privileged scaffold" in medicinal chemistry, serving as the structural core for blockbuster drugs like Atorvastatin (Lipitor) and critical agents in antimicrobial and oncology pipelines. This guide analyzes the synthetic evolution of this moiety—from classical condensation to modern multicomponent reactions (MCRs)—and provides actionable protocols for their construction. It is designed for medicinal chemists requiring high-fidelity, reproducible methodologies for scaffold generation.

Part 1: Structural Significance & Pharmacophore Analysis

The pyrrole ring is electron-rich, yet the addition of a carboxylate group (ester or acid) at the C2 or C3 position dramatically alters its physicochemical profile.

-

Electronic Modulation: The carboxylate group acts as an electron-withdrawing group (EWG), stabilizing the pyrrole ring against oxidative degradation, a common issue with electron-rich heterocycles.

-

Binding Interactions: In HMG-CoA reductase inhibitors (e.g., Atorvastatin), the pyrrole core serves as a rigid spacer, orienting the 3,5-dihydroxyheptanoic acid side chain (the pharmacophore) into the enzyme's active site while the N-substituent and C-aryl groups fill hydrophobic pockets.

-

Solubility: The ester moiety allows for lipophilicity adjustments (LogP), while hydrolysis to the free acid improves aqueous solubility and bioavailability.

SAR Logic: The Pyrrole Carboxylate Scaffold

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize this scaffold for different therapeutic targets.

Figure 1: SAR decision matrix for pyrrole carboxylate optimization. The C3-carboxylate is critical for electronic stabilization and H-bond interactions.

Part 2: Synthetic Methodologies & Protocols[1][2]

While numerous methods exist, the Paal-Knorr condensation remains the industrial standard due to its scalability. However, for library generation, Multicomponent Reactions (MCRs) offer superior atom economy.

Method A: The Paal-Knorr Condensation (Industrial Standard)

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3][4][5][6]

Mechanism & Causality:

-

Nucleophilic Attack: The amine attacks the most electrophilic carbonyl.

-

Hemiaminal Formation: A critical intermediate that must cyclize.

-

Dehydration: The driving force. Acid catalysis (p-TSA or acetic acid) is essential here to protonate the hydroxyl group, making it a good leaving group (water), thereby shifting the equilibrium toward the aromatic pyrrole.

Protocol 1: Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Target: A model system for generating N-aryl pyrrole-3-carboxylates.

Reagents:

-

Ethyl 2-acetyl-4-oxopentanoate (1.0 equiv) [1,4-dicarbonyl precursor]

-

Aniline (1.2 equiv)

-

p-Toluene sulfonic acid (p-TSA) (0.05 equiv)

-

Toluene (Solvent)

Step-by-Step Workflow:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Why Dean-Stark? To continuously remove water. This leverages Le Chatelier's principle to drive the reversible dehydration to completion.

-

-

Dissolution: Dissolve 10 mmol of Ethyl 2-acetyl-4-oxopentanoate and 12 mmol of aniline in 50 mL of toluene. Add 0.5 mmol of p-TSA.

-

Reflux: Heat the mixture to reflux (110°C). Monitor the collection of water in the trap.

-

Monitoring: Reaction is typically complete when water evolution ceases (approx. 3-6 hours). Verify via TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize p-TSA) and then brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel flash chromatography.

Method B: Multicomponent Reaction (MCR) (High-Throughput)

For generating diverse libraries without pre-synthesizing 1,4-dicarbonyls.

Protocol 2: One-Pot Synthesis via Enamine Intermediate

Reagents:

-

Dimethyl acetylenedicarboxylate (DMAD) (1.0 equiv)

-

Primary amine (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Catalyst: InCl₃ or similar Lewis Acid (5 mol%)

Workflow:

-

Mix amine and aldehyde in CH₂Cl₂ to form the imine in situ (30 min, RT).

-

Add the acid catalyst and isocyanide.

-

Stir for 4-8 hours. The reaction proceeds via a Ugi-type or similar insertion mechanism depending on exact substrates.

-

Isolate via precipitation or column chromatography.

Part 3: Therapeutic Applications & Case Study

Case Study: Atorvastatin (Lipitor)

Atorvastatin is the quintessential example of a substituted pyrrole carboxylate. Its core is constructed via a Paal-Knorr reaction between a highly functionalized 1,4-diketone and an amine bearing the chiral dihydroxy side chain (or its precursor).

Synthetic Pathway Visualization:

Figure 2: The industrial convergence strategy for Atorvastatin. Note the critical dehydration step forming the pyrrole aromatic system.

Comparative Biological Activity Data

The following table summarizes the biological impact of modifying the C3-carboxylate and N-substituents, based on aggregated literature data.

| Compound Class | N-Substituent | C3-Substituent | Primary Activity | Key Mechanism |

| Atorvastatin | 4-Fluorophenyl | Amide (linked to carboxylate logic) | Lipid Lowering | HMG-CoA Reductase Inhibition [1] |

| Antimicrobial | 2-Chloro-6-fluorobenzyl | Ethyl Ester | Antituberculosis | ClpP1P2 Peptidase Inhibition [2] |

| Antitumor | Phenyl / Aryl | Carboxylic Acid | Cytotoxicity (HeLa) | Microtubule destabilization [3] |

| Ketorolac * | Fused Ring | Carboxylic Acid | Anti-inflammatory | COX-1/COX-2 Inhibition |

*Note: Ketorolac is a pyrrolizine, but shares the critical pyrrole-carboxylate pharmacophore logic.

Part 4: Future Directions & Green Chemistry

Current research focuses on eliminating the use of volatile organic solvents (toluene/benzene) in the Paal-Knorr reaction.

-

Aqueous Phase Synthesis: Using surfactants (SDS) to create micelles where the hydrophobic 1,4-dicarbonyl and amine react in water.

-

Solvent-Free: Using silica-supported acids (SiO₂-H₂SO₄) under microwave irradiation to effect cyclization in minutes rather than hours.

References

-

Baumann, K. L., et al. (1992).[2][7] "The Convergent Synthesis of CI-981, an Optically Active, Highly Potent, Tissue Selective Inhibitor of HMG-CoA Reductase." Tetrahedron Letters. Link[2]

-

Liu, P., et al. (2022). "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." Molecules. Link

-

Bhardwaj, V., et al. (2015). "Synthesis, characterization and biological activity of novel pyrrole compounds." ResearchGate. Link

-

Amarnath, V., et al. (1991).[4][8] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link

-

Estevez, V., et al. (2014). "Recent advances in the synthesis of pyrroles by multicomponent reactions." Chemical Society Reviews.[9] Link

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Recent advances in the synthesis of pyrroles by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Diversity of Bromo-Pyrrole Derivatives: From Ribosomal Interference to Biofilm Disruption

Executive Summary

Bromo-pyrrole derivatives, predominantly isolated from marine sponges (e.g., Agelas sp., Stylissa sp.), represent a pharmacophore of immense versatility. Unlike traditional small molecules that often rely solely on hydrogen bonding, these derivatives leverage halogen bonding —a highly directional interaction where the electrophilic region of the bromine atom (the σ-hole) interacts with nucleophilic biological targets.

This guide analyzes two distinct mechanistic pathways:

-

Non-Bactericidal Biofilm Inhibition: Disruption of bacterial Two-Component Systems (TCS) without inducing selective pressure for resistance.

-

Potent Cytotoxicity: Inhibition of eukaryotic protein translation via the 80S ribosomal A-site and induction of mitochondrial apoptosis.

Part 1: The Chemical Basis of Efficacy

The Halogen Bond (X-Bond)

The efficacy of bromo-pyrrole derivatives is frequently dictated by the bromine atom's position. In biological systems, the bromine acts as a Lewis acid.

-

Mechanism: The electron-withdrawing pyrrole ring enhances the positive electrostatic potential on the bromine's tip (σ-hole).

-

Target Interaction: This σ-hole forms strong, directional non-covalent bonds with backbone carbonyl oxygens or nitrogen acceptors in the target protein (e.g., the BfmR response regulator or the Ribosomal RNA).

Part 2: Mechanism of Action – Antibiofilm Activity

Primary Agent: Oroidin and Synthetic 2-Aminoimidazole (2-AI) Analogs.[1] Target: Bacterial Two-Component Systems (TCS), specifically BfmRS in Acinetobacter baumannii and Sortase A in S. aureus.

Mechanistic Pathway

Unlike antibiotics that kill bacteria (bactericidal), Oroidin derivatives function as anti-virulence agents . They intercept the signal transduction required for biofilm formation.[2]

-

Signal Interception: The derivative binds to the response regulator (BfmR), preventing its phosphorylation or dimerization.

-

Phenotypic Change: Without active BfmR, the bacteria fail to produce the pili and exopolysaccharides required for surface attachment.

-

Result: The bacteria remain in a planktonic state, susceptible to host immune clearance or conventional antibiotics.

Visualization: BfmRS Signaling Inhibition

Caption: Disruption of the BfmRS Two-Component System by bromo-pyrrole derivatives, preventing the transition from planktonic to biofilm state.

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the inhibition of biofilm formation without killing the bacteria (checking for non-bactericidal activity).

-

Culture Preparation:

-

Inoculate P. aeruginosa or S. aureus in Luria-Bertani (LB) broth. Incubate overnight at 37°C.

-

Dilute culture 1:100 into fresh media containing 0.2% glucose (promotes biofilm).

-

-

Compound Dosing:

-

Prepare 100 mM stock of the bromo-pyrrole derivative in DMSO.

-

Add 100 µL of diluted bacterial culture to 96-well PVC microtiter plates.

-

Add 1 µL of compound (final conc. 1–100 µM). Include DMSO control (0% inhibition) and media-only blank.

-

-

Incubation:

-

Incubate statically at 37°C for 24–48 hours. Critical: Do not shake, as shear force disrupts biofilm.

-

-

Staining & Quantification:

-

Gently remove planktonic media. Wash wells 2x with sterile water (removes non-adherent cells).

-

Add 125 µL of 0.1% Crystal Violet (CV) solution. Incubate 15 min at room temp.

-

Rinse wells 3x with water. Air dry.

-

Solubilize bound CV with 150 µL of 30% acetic acid.

-

Measure Absorbance (OD) at 550 nm.

-

-

Validation (Growth Curve):

-

Simultaneously run a growth curve (OD600) in a separate plate.

-

Success Criteria: Significant reduction in CV Absorbance (Biofilm) with no significant reduction in OD600 (Planktonic growth). This confirms the mechanism is specific to biofilm signaling, not general toxicity.

-

Part 3: Mechanism of Action – Anticancer Activity

Primary Agent: Agelastatin A (AglA) and Synthetic Analog "B6". Target: Eukaryotic 80S Ribosome (Peptidyl Transfer Center) and Mitochondrial Membrane.

Mechanistic Pathway

Agelastatin A exhibits potent cytotoxicity against HeLa and lymphoma cells via a "molecular wedge" mechanism.

-

Ribosomal Binding: AglA binds to the A-site of the 60S subunit of the 80S ribosome.[3]

-

Elongation Arrest: The bulky bromo-pyrrole moiety sterically hinders the accommodation of aminoacyl-tRNA. This freezes protein synthesis during the elongation phase.

-

Secondary Apoptosis: The translational arrest triggers the ribotoxic stress response, leading to mitochondrial membrane depolarization, Cytochrome C release, and Caspase-3 activation.

Visualization: Ribosomal Interference & Apoptosis

Caption: Agelastatin A blockade of the ribosomal A-site, triggering the ribotoxic stress response and mitochondrial apoptosis.[3][4][5]

Experimental Protocol: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm cell cycle arrest (G1/S phase) induced by bromo-pyrrole derivatives.

-

Cell Seeding:

-

Seed HeLa or LOVO cells (2 x 10^5 cells/well) in 6-well plates. Adhere for 24h.

-

-

Treatment:

-

Treat with compound (IC50 concentration, typically 0.1–1.0 µM) for 24h. Include DMSO control.

-

-

Fixation:

-

Harvest cells (trypsinize). Wash with cold PBS.

-

Fix in 70% ice-cold ethanol added dropwise while vortexing. Store at -20°C for >2 hours.

-

-

Staining:

-

Wash cells with PBS to remove ethanol.

-

Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA to prevent background).

-

Incubate 15 min at room temp in dark.

-

-

Analysis:

-

Analyze on Flow Cytometer (excitation 488 nm, emission ~617 nm).

-

Data Interpretation: A "Sub-G1" peak indicates apoptosis (fragmented DNA). An accumulation in G1 or G2/M indicates specific cell cycle arrest points characteristic of the derivative's target (e.g., microtubule vs. ribosome).

-

Part 4: Comparative Data Summary

The following table summarizes the potency of key bromo-pyrrole derivatives across different biological targets.

| Compound Class | Primary Target | Mechanism | Activity Metric | Reference |

| Agelastatin A | 80S Ribosome (A-site) | Protein Synthesis Inhibitor | IC50: 0.097 µM (Lymphoma) | [1, 2] |

| Oroidin | BfmRS (TCS) | Biofilm Inhibition (Non-cidal) | IC50: ~190 µM (Biofilm) | [5, 7] |

| Indole-Oroidin | Sortase A | Surface Protein Anchoring | MBIC50: 20 µM (MRSA) | [5, 12] |

| Compound B6 | Mitochondria | Apoptosis/Ca2+ Release | IC50: Comparable to 5-FU | [3] |

| Marinopyrrole A | Bacterial Membrane | Protonophore/Membrane Lysis | MIC: 0.13 µM (MRSA) | [21] |

| 1,3-Diaryl-pyrrole | Butyrylcholinesterase | Enzyme Inhibition | IC50: 1.71 µM | [25] |

References

-

Inhibition of Eukaryotic Translation by the Antitumor Natural Product Agelastatin A. Cell Chemical Biology. 3[4][6]

-

Agelastatin A | Baylor Undergraduate Minipharma. Baylor University. 7

-

In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action. British Journal of Pharmacology. 8

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. 9

-

Oroidin's Challenge to Conventional Antibiotics in the Fight Against Biofilms. BenchChem. 2[4]

-

Amide Isosteres of Oroidin: Assessment of Antibiofilm Activity and C. elegans Toxicity. NIH PMC. 10[4]

-

Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid oroidin. PubMed. 5

-

Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. SciSpace. 4

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. 11

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. 12

Sources

- 1. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inhibition of eukaryotic translation by the antitumor natural product Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid oroidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 7. Agelastatin A | Baylor Undergraduate Minipharma [sites.baylor.edu]

- 8. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amide Isosteres of Oroidin: Assessment of Antibiofilm Activity and C. elegans Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor [frontiersin.org]

An In-depth Technical Guide to Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate is a polysubstituted pyrrole derivative that has emerged as a crucial intermediate in the synthesis of complex bioactive molecules. While not a household name in itself, its strategic placement of reactive and directing groups—a nucleophilic pyrrole ring, a bromine atom amenable to cross-coupling reactions, and methyl and carboxylate functionalities—makes it a highly valuable scaffold for medicinal chemists. The pyrrole core is a privileged structure in pharmacology, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this important synthetic intermediate.

The Genesis of a Scaffold: A Tale of Two-Step Synthesis

The history of this compound is intrinsically linked to the development of fundamental pyrrole synthetic methodologies. Its discovery was not a singular event but rather an outcome of the logical application of established organic reactions to create a novel, functionalized building block. The synthesis is best understood as a two-stage process: the construction of the core pyrrole ring followed by its selective bromination.

Part 1: Forging the Core - Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The non-brominated precursor, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, is typically synthesized via classical methods such as the Hantzsch or Knorr pyrrole synthesis, which have been mainstays of heterocyclic chemistry for over a century.[3]

The Hantzsch pyrrole synthesis is a particularly relevant and efficient method for this target. This reaction involves the condensation of an α-haloketone with a β-ketoester in the presence of ammonia or a primary amine.[2][4]

Caption: Generalized workflow for the Hantzsch synthesis of the pyrrole core.

Causality in Experimental Choices: The Hantzsch synthesis is advantageous here because the required starting materials, methyl acetoacetate and a halogenated derivative of 2-butanone, are readily available. The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular condensation and dehydration yield the aromatic pyrrole ring. The choice of the methyl ester over other esters is often a matter of commercial availability and favorable reactivity.

Part 2: Strategic Halogenation - Introduction of the Bromine Atom

With the methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate core in hand, the next critical step is the regioselective introduction of a bromine atom at the 4-position. Pyrrole and its derivatives are electron-rich aromatic systems and readily undergo electrophilic substitution. The existing substituents on the ring direct the incoming electrophile. The ester group at position 3 is electron-withdrawing and deactivating, while the methyl groups at positions 2 and 5 are electron-donating and activating. The directing effects of the activating methyl groups and the steric hindrance they create favor electrophilic attack at the remaining unsubstituted position, C4.

A variety of brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a common and effective choice for the bromination of electron-rich heterocycles, as it provides a source of electrophilic bromine under relatively mild conditions.

Caption: Workflow for the bromination of the pyrrole core.

Self-Validating Protocol: The success of this bromination is readily verifiable through standard analytical techniques. A distinct change in the proton NMR spectrum will be observed, with the disappearance of the signal corresponding to the proton at the 4-position of the pyrrole ring. Mass spectrometry will confirm the incorporation of a bromine atom by showing the characteristic isotopic pattern of bromine in the molecular ion peak.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 120935-94-6[5][6] |

| Molecular Formula | C₈H₁₀BrNO₂[6] |

| Molecular Weight | 232.08 g/mol [6] |

| Appearance | Off-white to light yellow crystalline powder |

| Purity | Typically ≥98% |

| Storage | Store in a dry, cool place (2-8°C recommended)[6] |

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While specific spectra can vary slightly based on the solvent and instrument used, typical features include:

-

¹H NMR: Signals corresponding to the two methyl groups, the ester methyl group, and the N-H proton of the pyrrole ring. The absence of a signal in the aromatic region for the C4-H is a key indicator of successful bromination.

-

¹³C NMR: Resonances for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrrole ring.

-

Mass Spectrometry (MS): A molecular ion peak (M+) and a peak at M+2 with approximately equal intensity, which is characteristic of the presence of a single bromine atom.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to further elaborate the molecule, particularly through reactions at the bromine-substituted position.